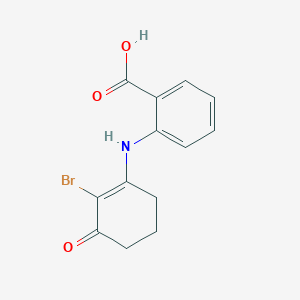
2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the preparation of other complex molecules. Its structure, featuring a bromo and amino group, makes it a versatile intermediate for constructing various organic compounds. For instance, it can undergo nucleophilic substitution reactions where the bromo group can be replaced by other nucleophiles, leading to a wide range of derivatives .
Medicinal Chemistry
In medicinal chemistry, this compound’s reactivity with organotin chlorides has been explored to create new organotin complexes. These complexes have shown promising biocidal activity, particularly against fungal pathogens like Cryptococcus neoformans and Candida albicans. Such studies are crucial for developing new antifungal agents .
Agriculture
While specific applications in agriculture are not directly mentioned, the biocidal properties of its derivatives suggest potential uses. For example, organotin complexes derived from this compound could be investigated as fungicides to protect crops from fungal diseases, given their effectiveness against fungal pathogens in medicinal studies .
Industrial Applications
The compound’s role in the synthesis of organotin complexes also points to industrial applications. Organotin compounds are used in the stabilization of PVC, as catalysts in the production of polyurethane foams, and as antifouling agents in paints. The synthesis of such complexes from this compound could lead to new materials with improved properties .
Environmental Science
In environmental science, the study of this compound’s physical properties and toxicity is important. Understanding its behavior in the environment, such as degradation pathways and interaction with other chemicals, is essential for assessing its environmental impact and safety for use in various applications .
Biochemistry
The compound’s interactions with biological molecules can be of interest in biochemistry. For instance, studying how its organotin derivatives interact with enzymes or cellular structures could provide insights into their mechanism of action and potential therapeutic uses .
Materials Science
In materials science, the compound’s derivatives could be used to modify the surface properties of materials. For example, coating surfaces with organotin complexes might impart antimicrobial properties or alter the surface’s reactivity, which can be beneficial in creating specialized coatings or materials .
Analytical Chemistry
Finally, in analytical chemistry, this compound could serve as a standard or reagent in chromatographic methods or spectrometric analyses. Its distinct chemical structure allows it to be a useful reference in the qualitative and quantitative analysis of similar compounds .
Propriétés
IUPAC Name |
2-[(2-bromo-3-oxocyclohexen-1-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c14-12-10(6-3-7-11(12)16)15-9-5-2-1-4-8(9)13(17)18/h1-2,4-5,15H,3,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQWLQKSPFITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Br)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Bromo-3-oxocyclohex-1-enyl)amino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2974040.png)
![Methyl 2-[6-methoxy-2-(3,4,5-triethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2974042.png)
![2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B2974043.png)
![Ethyl 2-{2-[(2,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2974044.png)
![N'-[1-(2-Methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2974045.png)
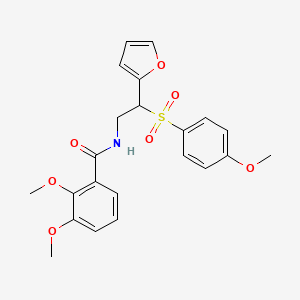
![N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2974048.png)

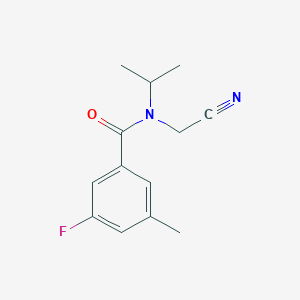
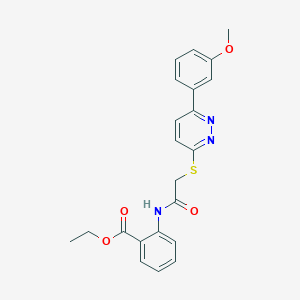
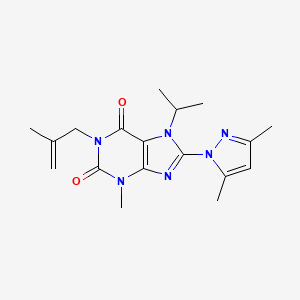
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2974059.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2974061.png)